3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
Overview
Description
3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid is a compound with the molecular formula C13H13N3O3S and a molecular weight of 291.33 g/mol This compound is notable for its unique structure, which includes a thiadiazole ring, a propanoic acid moiety, and a 4-methylphenyl group
Mechanism of Action
Target of Action
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound .
Mode of Action
It is suggested that the compound has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
The compound’s interaction with the lmptr1 pocket suggests it may influence related biochemical pathways .
Result of Action
The compound’s interaction with the lmptr1 pocket suggests it may have significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid typically involves multiple steps. One common method includes the formation of the thiadiazole ring through cyclization reactions involving appropriate precursors. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .
Scientific Research Applications
3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid include those with similar structural features, such as other thiadiazole derivatives and compounds with 4-methylphenyl groups .
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural elements. This unique structure can confer distinct chemical properties and biological activities, making it valuable for specific research applications .
Properties
IUPAC Name |
3-[5-[(4-methylphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-8-2-4-9(5-3-8)14-12(19)13-16-15-10(20-13)6-7-11(17)18/h2-5H,6-7H2,1H3,(H,14,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZFPHZLSHKBAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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